
3-Hydroxy-2-(trifluoromethyl)benzaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Hydroxy-2-(trifluoromethyl)benzaldehyde is an organic compound with the molecular formula C8H5F3O2. It is a derivative of benzaldehyde, where the benzene ring is substituted with a hydroxyl group at the third position and a trifluoromethyl group at the second position. This compound is known for its unique chemical properties and is used in various scientific research applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde typically involves the formylation of a substituted benzene ring. One common method is the Vilsmeier-Haack reaction, where a substituted phenol reacts with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.
Industrial Production Methods
In industrial settings, the production of this compound may involve multi-step processes that ensure high yield and purity. These methods often include the protection of hydroxyl groups, selective formylation, and subsequent deprotection steps. The reaction conditions are optimized to achieve the desired product with minimal by-products.
Analyse Des Réactions Chimiques
Types of Reactions
3-Hydroxy-2-(trifluoromethyl)benzaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The hydroxyl and trifluoromethyl groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like sodium hydroxide (NaOH) and various nucleophiles can be used under appropriate conditions.
Major Products
Oxidation: 3-Hydroxy-2-(trifluoromethyl)benzoic acid.
Reduction: 3-Hydroxy-2-(trifluoromethyl)benzyl alcohol.
Substitution: Depending on the nucleophile, various substituted derivatives can be formed.
Applications De Recherche Scientifique
3-Hydroxy-2-(trifluoromethyl)benzaldehyde is used in a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: It is used in the study of enzyme interactions and metabolic pathways.
Medicine: The compound is investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism of action of 3-Hydroxy-2-(trifluoromethyl)benzaldehyde involves its interaction with various molecular targets. The hydroxyl group can form hydrogen bonds with biological molecules, while the trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability. These interactions can affect enzyme activity, receptor binding, and other biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-3-(trifluoromethyl)benzaldehyde: Similar structure but different position of the hydroxyl group.
3-Hydroxy-4-(trifluoromethyl)benzaldehyde: Similar structure but different position of the trifluoromethyl group.
3-Hydroxybenzaldehyde: Lacks the trifluoromethyl group.
Uniqueness
3-Hydroxy-2-(trifluoromethyl)benzaldehyde is unique due to the specific positioning of the hydroxyl and trifluoromethyl groups, which confer distinct chemical and physical properties. These properties make it valuable for specific applications in research and industry.
Propriétés
Formule moléculaire |
C8H5F3O2 |
|---|---|
Poids moléculaire |
190.12 g/mol |
Nom IUPAC |
3-hydroxy-2-(trifluoromethyl)benzaldehyde |
InChI |
InChI=1S/C8H5F3O2/c9-8(10,11)7-5(4-12)2-1-3-6(7)13/h1-4,13H |
Clé InChI |
WXRMOHAKBNIUES-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)O)C(F)(F)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


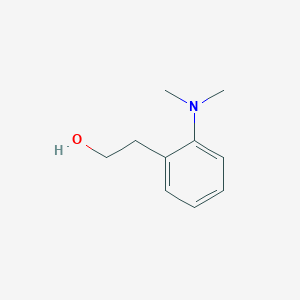
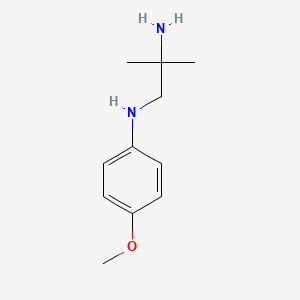
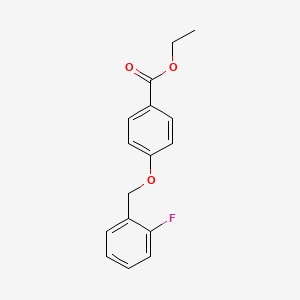
![6-Bromo-2-methylimidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B12994450.png)
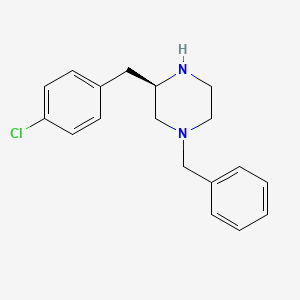
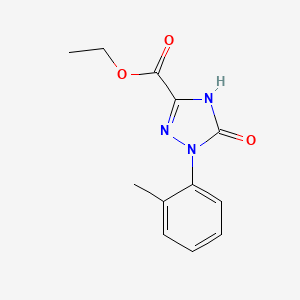
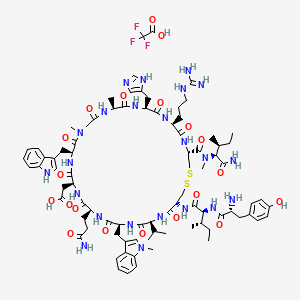
![Methyl 3-hydroxybenzo[6,7]oxepino[3,2-b]pyridine-9-carboxylate](/img/structure/B12994485.png)

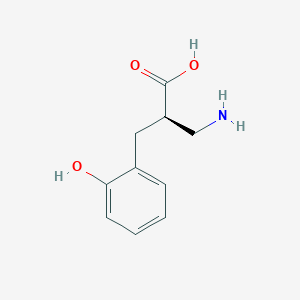
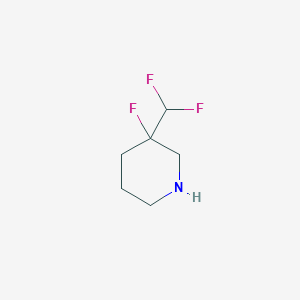
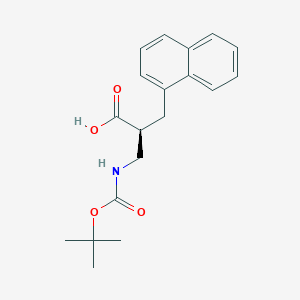

![7-Chloro-3H-imidazo[4,5-b]pyridine-2-carbaldehyde](/img/structure/B12994496.png)
